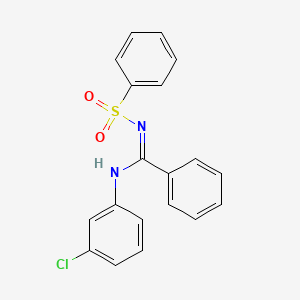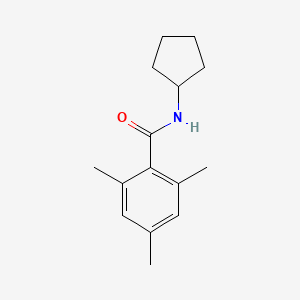
2-(cinnamoylamino)-3-(2-furyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cinnamoylamino)-3-(2-furyl)acrylic acid, also known as CFA, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. CFA is a synthetic compound that belongs to the class of cinnamic acid derivatives. It is a yellow crystalline powder that is soluble in organic solvents. CFA has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is not fully understood. However, it is believed that the compound exerts its biological activities through the modulation of various signaling pathways. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-3-(2-furyl)acrylic acid has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In addition, 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is its relatively low toxicity, which makes it a safe compound to use in lab experiments. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is its low solubility in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(cinnamoylamino)-3-(2-furyl)acrylic acid. One area of research is the development of novel synthetic routes for the synthesis of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid and its analogs. Another area of research is the elucidation of the exact mechanism of action of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid and its analogs. This will help to identify new targets for the development of therapeutic agents based on 2-(cinnamoylamino)-3-(2-furyl)acrylic acid. Finally, the therapeutic potential of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid and its analogs should be further explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid is a multistep process that involves the condensation of cinnamic acid and furfural in the presence of a catalyst. The reaction proceeds through an aldol condensation mechanism, which leads to the formation of the desired product. The purity of 2-(cinnamoylamino)-3-(2-furyl)acrylic acid can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(cinnamoylamino)-3-(2-furyl)acrylic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 2-(cinnamoylamino)-3-(2-furyl)acrylic acid has also been shown to possess antioxidant properties, which make it a potential therapeutic agent for the prevention and treatment of oxidative stress-related diseases, such as cancer and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(9-8-12-5-2-1-3-6-12)17-14(16(19)20)11-13-7-4-10-21-13/h1-11H,(H,17,18)(H,19,20)/b9-8+,14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZJRKXWFYFSAB-LSHJULRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C\C2=CC=CO2)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5315179.png)
![3-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5315198.png)
![3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5315201.png)
![N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5315208.png)
![methyl N-[(4-chloro-2,5-dimethylphenyl)sulfonyl]glycinate](/img/structure/B5315214.png)
![[4-(3-fluorobenzyl)-1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B5315216.png)

![3-(allylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5315220.png)
![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B5315224.png)
![4-[(5-methyl-1H-indazol-3-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5315228.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine](/img/structure/B5315235.png)
![6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide](/img/structure/B5315239.png)

![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5315263.png)